3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine
Description
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine is a cyclobutane-derived amine featuring a methoxy (-OCH₃) and trifluoromethyl (-CF₃) group at the 3-position of the cyclobutane ring, with an amine (-NH₂) group at the 1-position. Its molecular formula is C₆H₁₀F₃NO, and its hydrochloride salt (rac-(1R,3R)-cis isomer) is commercially available with a molecular weight of approximately 205.46 g/mol (calculated for the hydrochloride form, C₆H₁₁ClF₃NO) . This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of bioactive molecules due to the trifluoromethyl group’s role in enhancing metabolic stability and lipophilicity .
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C6H10F3NO/c1-11-5(6(7,8)9)2-4(10)3-5/h4H,2-3,10H2,1H3 |
InChI Key |
JKHFLFWMZFEARR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a trifluoromethylated precursor with a methoxy-substituted cyclobutane derivative. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various fluorinated derivatives .
Scientific Research Applications
Scientific Research Applications
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine is utilized as a building block in organic synthesis and as a reagent in various chemical reactions. It is also investigated for its potential biological activities and interactions with biomolecules.
Chemical Reactions
cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride can undergo several types of chemical reactions:
- Oxidation: The compound can be oxidized to form corresponding oxides.
- Reduction: Reduction reactions can convert it to amines or other reduced forms.
- Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the methoxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanones, while reduction can produce primary or secondary amines.
Biological and Medicinal Applications
The compound is explored for potential therapeutic effects and as a lead compound in drug discovery. 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one, a related compound, exhibits anti-inflammatory, anti-tumor, and anti-viral properties and interacts with specific enzymes and receptors, suggesting potential therapeutic applications in drug development.
Industrial Applications
Mechanism of Action
The mechanism of action of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Amines
The structural and functional attributes of 3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine are compared below with six analogous cyclobutane derivatives.
Table 1: Comparative Analysis of Cyclobutane Amines
Research Findings and Substituent Effects
a) Trifluoromethyl (-CF₃) vs. Methyl (-CH₃)
- The trifluoromethyl group in 3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine significantly increases lipophilicity (logP ~1.5–2.0 estimated) compared to 3-methylcyclobutan-1-amine (logP ~0.5). This enhances membrane permeability and bioavailability in drug candidates .
- The electron-withdrawing nature of -CF₃ stabilizes adjacent functional groups against oxidative degradation, a critical advantage over non-fluorinated analogs .
b) Methoxy (-OCH₃) vs. Dimethoxy (-(OCH₃)₂)
- The single methoxy group in the target compound offers moderate solubility in polar solvents (e.g., methanol, ethanol), while 3,3-dimethoxy-1-methylcyclobutan-1-amine exhibits higher hydrophilicity due to two -OCH₃ groups, making it suitable for aqueous-phase reactions .
c) Halogenated Derivatives
- 3-(3-Chlorophenyl)cyclobutan-1-amine introduces aromaticity, enabling π-π stacking interactions in material science applications .
d) Stereochemical Considerations
- The cis configuration of substituents in cyclobutane amines (e.g., cis-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride) imposes conformational rigidity, which can optimize target selectivity in drug design .
Biological Activity
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine is with a molecular weight of approximately 175.14 g/mol. The trifluoromethyl group significantly influences its chemical reactivity and biological properties.
Research indicates that compounds with similar structures can interact with various biological targets, particularly kinases. The inhibition of kinase activity can lead to significant downstream effects on cellular signaling pathways.
Key Mechanisms:
- Kinase Inhibition: Similar compounds have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Influence on Cellular Metabolism: The compound may affect cellular metabolism by altering enzyme activity and gene expression, potentially leading to anti-inflammatory and anti-tumor effects.
Biological Activities
The biological activities of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine include:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | , |
| Anti-tumor | Inhibition of cancer cell proliferation | , |
| Antiviral | Potential inhibition of viral replication |
Case Study: Inhibition of CDK2
A study focused on the inhibition of cyclin-dependent kinase 2 (CDK2) revealed that compounds structurally related to 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine exhibited significant inhibitory effects. The study demonstrated that these compounds could reduce tumor growth in animal models by interfering with the cell cycle .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine is essential for evaluating its therapeutic potential. Compounds with similar structures are often well absorbed, distributed throughout the body, and metabolized effectively. However, specific studies on the toxicity and dosage effects in animal models remain to be conducted .
Future Directions in Research
Future studies should focus on:
- Detailed Toxicological Assessments: Investigating potential adverse effects at varying dosages.
- Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.
- Clinical Applications: Exploring its potential as a therapeutic agent in treating inflammatory diseases and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
